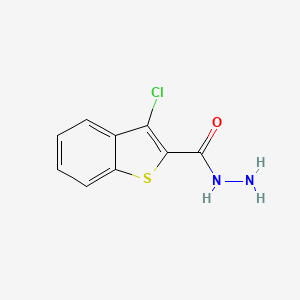

3-クロロ-1-ベンゾチオフェン-2-カルボヒドラジド

説明

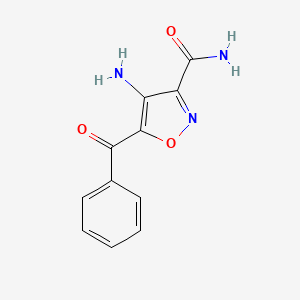

3-Chloro-1-benzothiophene-2-carbohydrazide (3-CBT-2-CH) is an organic compound of the benzothiophene family. It is a white crystalline solid that is soluble in organic solvents such as ether and chloroform, and is used in a variety of scientific and industrial applications. 3-CBT-2-CH has been studied for its potential use in the synthesis of pharmaceuticals, as a catalyst for organic reactions, and for its potential applications in biochemistry and physiological research.

科学的研究の応用

プロテオミクス研究

この化合物は、プロテオミクス研究において、タンパク質の発現、相互作用、機能の研究に使用されます。 プロテオミクスにおけるその役割は、疾患メカニズムの理解と潜在的な治療標的の特定に重要となる可能性があります .

金属錯体の合成

3-クロロ-1-ベンゾチオフェン-2-カルボヒドラジド: は、さまざまな金属錯体の合成における配位子として役立ちます。 これらの錯体は、抗菌特性について研究されており、新しい抗生物質の開発につながる可能性があります .

有機合成

この化合物は、特に複素環式化合物の構築において、有機合成における重要な中間体です。 これらの化合物は、医薬品や農薬など、幅広い用途を持っています .

材料科学

材料科学では、有機半導体の開発に使用されています。 これらの材料は、OLEDディスプレイや太陽電池などのフレキシブル電子デバイスの製造に不可欠です .

分析化学

3-クロロ-1-ベンゾチオフェン-2-カルボヒドラジド: は、分析化学において、特に複雑な混合物中の他の物質の検出、同定、定量を行うための試薬として使用できます .

薬理学的研究

この化合物は、治療薬としての可能性を探るための薬理学的研究に関与しています。 生物系へのその影響は、新しい薬物の開発に関する洞察を提供することができます .

特性

IUPAC Name |

3-chloro-1-benzothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2OS/c10-7-5-3-1-2-4-6(5)14-8(7)9(13)12-11/h1-4H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSEDHPBSCKIDQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345764 | |

| Record name | 3-Chloro-1-benzothiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62524-21-4 | |

| Record name | 3-Chloro-1-benzothiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1-benzothiophene-2-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of 3-Chloro-1-benzothiophene-2-carbohydrazide explored in the provided research?

A: The research primarily investigates 3-Chloro-1-benzothiophene-2-carbohydrazide (CBTC) for its potential as a corrosion inhibitor and its antimicrobial activity. [, , , ]

Q2: How effective is CBTC as a corrosion inhibitor, and what mechanisms are involved?

A: CBTC demonstrates promising corrosion inhibition properties for 6061 aluminum alloy/SiCp composite in hydrochloric acid. [] It acts as a cathodic inhibitor, meaning it primarily suppresses the cathodic reactions in the corrosion process. [] The inhibition efficiency increases with higher CBTC concentrations (up to a certain limit) and lower temperatures. [] The adsorption of CBTC onto the composite surface, primarily governed by physisorption, follows Temkin's and Langmuir adsorption isotherms. []

Q3: What structural modifications of CBTC have been explored, and how do these changes affect its biological activity?

A: Researchers have synthesized various derivatives of CBTC, including thioxotetrahydropyrimidines, thiazoles, triazoles, oxadiazoles, thiosemicarbazides, thiazolidines, and Schiff bases. [, , , , ] These modifications aim to explore the structure-activity relationship and enhance the compound's antimicrobial and anthelmintic properties. [, , , , ] For instance, incorporating a 1,3,4-oxadiazole-2-thiol moiety into CBTC resulted in promising antibacterial activity. []

Q4: What types of metal complexes can be formed with CBTC, and what are their potential applications?

A: CBTC can act as a tridentate ONO donor ligand, forming complexes with various transition metals, including Cu(II), Co(II), Ni(II), Zn(II), Cd(II), and Hg(II). [, ] These metal complexes, characterized by octahedral geometry, have shown promising antimicrobial activity against both bacteria and fungi. []

Q5: What spectroscopic techniques are commonly employed to characterize CBTC and its derivatives?

A: Characterization of CBTC and its derivatives commonly utilizes Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy, and mass spectrometry. [, , , , ] These techniques provide valuable information about the compound's functional groups, proton environments, and molecular weight, respectively, aiding in structure elucidation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1268358.png)

![5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B1268361.png)

![4-[3-(4-Aminophenoxy)propoxy]aniline](/img/structure/B1268366.png)

![3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268377.png)